molecular formula C18H14N2O2S B2843306 3-cyano-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide CAS No. 1234997-46-6

3-cyano-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide

Cat. No.: B2843306
CAS No.: 1234997-46-6
M. Wt: 322.38
InChI Key: DOYPLYHYNXLRCC-UHFFFAOYSA-N
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Description

3-cyano-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide is an organic compound that features a benzamide core substituted with cyano, furan, and thiophene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide typically involves multi-step organic reactions. One common approach is:

    Formation of Benzamide Core: Starting with benzoyl chloride, react with ammonia or an amine to form benzamide.

    Substitution Reactions: Introduce the cyano group via a nucleophilic substitution reaction using a suitable cyanating agent like sodium cyanide.

    Attachment of Furan and Thiophene Groups: These groups can be introduced through alkylation reactions. For instance, furan-2-ylmethanol and thiophen-3-ylmethanol can be reacted with the benzamide under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan and thiophene groups can undergo oxidation reactions, potentially forming epoxides or sulfoxides.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Lithium aluminum hydride (LiAlH4) for cyano group reduction.

    Substitution: Friedel-Crafts acylation using aluminum chloride (AlCl3) as a catalyst.

Major Products

    Oxidation: Epoxides or sulfoxides from the furan and thiophene groups.

    Reduction: Amines from the reduction of the cyano group.

    Substitution: Various substituted benzamides depending on the electrophile used.

Scientific Research Applications

Chemistry

In organic synthesis, 3-cyano-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide can serve as a building block for more complex molecules. Its functional groups allow for diverse chemical modifications.

Biology

This compound may be explored for its biological activity, including potential antimicrobial, antifungal, or anticancer properties. The presence of cyano, furan, and thiophene groups suggests it could interact with biological targets in unique ways.

Medicine

In medicinal chemistry, derivatives of this compound could be investigated for drug development. Its structure allows for the design of molecules that can interact with specific enzymes or receptors.

Industry

In materials science, this compound could be used in the development of organic electronic materials, such as organic semiconductors or light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action for any biological activity of 3-cyano-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide would depend on its interaction with molecular targets. For instance, if it exhibits antimicrobial activity, it might inhibit bacterial enzymes or disrupt cell membranes. The cyano group could act as an electrophile, while the furan and thiophene groups might interact with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

    3-cyano-N-(furan-2-ylmethyl)benzamide: Lacks the thiophene group, which may affect its chemical reactivity and biological activity.

    3-cyano-N-(thiophen-3-ylmethyl)benzamide: Lacks the furan group, potentially altering its properties.

    N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide: Lacks the cyano group, which could significantly change its reactivity and applications.

Uniqueness

The combination of cyano, furan, and thiophene groups in 3-cyano-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide makes it unique

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

3-cyano-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O2S/c19-10-14-3-1-4-16(9-14)18(21)20(11-15-6-8-23-13-15)12-17-5-2-7-22-17/h1-9,13H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOYPLYHYNXLRCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)N(CC2=CSC=C2)CC3=CC=CO3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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